

Synthesis protocol for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

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Compound of Interest

Compound Name: 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

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An Application Note and Protocol for the Synthesis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**, a complex organic molecule with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with a base-catalyzed double Michael addition of nitromethane to an acrylate ester, followed by an acid-catalyzed hydrolysis of the resulting tri-ester intermediate. This protocol provides a comprehensive methodology, including reagent quantities, reaction conditions, and purification procedures.

Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid is a trifunctional carboxylic acid containing a central quaternary carbon atom bearing a nitro group. The presence of multiple carboxylic acid moieties and a nitro group makes it an interesting building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. The nitro group can be further reduced to an amine, opening up possibilities for derivatization. The synthesis of this molecule relies on the Michael addition, a fundamental carbon-carbon bond-forming

reaction in organic chemistry.[1] Specifically, it involves the addition of a resonance-stabilized carbanion from nitromethane to an α,β -unsaturated carbonyl compound, in this case, an acrylate ester.[2] The subsequent hydrolysis of the ester groups yields the final tri-acid product.[3]

Experimental Protocols

Part 1: Synthesis of Triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate

This procedure details the double Michael addition of nitromethane to ethyl acrylate, catalyzed by a base.

Materials:

- Nitromethane (CH_3NO_2)
- Ethyl acrylate ($\text{C}_5\text{H}_8\text{O}_2$)
- Potassium carbonate (K_2CO_3), anhydrous
- Dioxane, anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- Ethyl acetate (for extraction)
- Hexane (for chromatography)

Procedure:

- To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents).

- Add anhydrous dioxane to the flask.
- To this suspension, add nitromethane (1.0 equivalent).
- Add ethyl acrylate (3.0 equivalents) dropwise to the stirred suspension at room temperature over 30 minutes.
- Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is neutral to pH paper.
- Transfer the mixture to a separatory funnel and add deionized water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

This procedure describes the acid-catalyzed hydrolysis of the tri-ester intermediate.

Materials:

- Triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate
- Hydrochloric acid (HCl), 6 M solution
- Deionized water

Procedure:

- Place the purified triethyl 4-(2-ethoxycarbonylethyl)-4-nitroheptanedioate (1.0 equivalent) in a round-bottom flask.
- Add an excess of 6 M hydrochloric acid.[3]
- Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[4][5]
- Maintain the reaction at reflux for 12-24 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.
- After completion, allow the reaction mixture to cool to room temperature.
- If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to remove water and excess HCl.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.

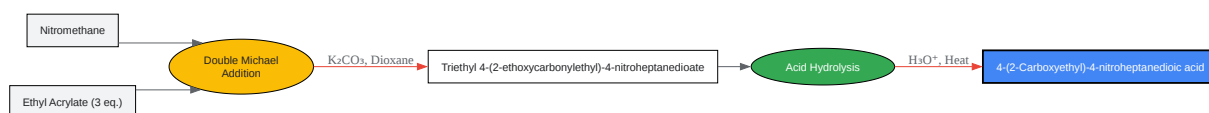
Data Presentation

The following table summarizes the reactants and conditions for the synthesis protocol.

Step	Reactant 1	Reactant 2	Reactant 3	Catalyst	Solvent	Temperature	Time
1	Nitromethane	Ethyl acrylate	-	K ₂ CO ₃	Dioxane	Room Temp.	48-72 h
2	Triethyl 4-(2-ethoxycarbonyl)-4-nitroheptanedioate	Water	-	HCl (6 M)	Water	Reflux	12-24 h

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.



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Caption: Synthesis workflow for **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **4-(2-Carboxyethyl)-4-nitroheptanedioic acid**. The described two-step process, involving a double Michael addition and subsequent acid-catalyzed hydrolysis, is a robust method for obtaining this valuable chemical intermediate. The provided data summary and workflow visualization

aim to facilitate the successful implementation of this synthesis by researchers in various scientific disciplines.

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